molecular formula C2CsF3O2 B7888600 cesium;2,2,2-trifluoroacetate

cesium;2,2,2-trifluoroacetate

Cat. No.: B7888600
M. Wt: 245.92 g/mol
InChI Key: RJYSYRSELCQCSO-UHFFFAOYSA-M
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Description

Cesium 2,2,2-trifluoroacetate (CsCF₃COO) is an organometallic salt with the chemical formula C₂CsF₃O₂ and a molecular weight of 245.92 g/mol . It is a white crystalline solid at room temperature, primarily used as a chemical intermediate in research (e.g., synthesis of coordination polymers or catalysts) . Its structure involves a cesium cation (Cs⁺) paired with the trifluoroacetate anion (CF₃COO⁻), which features strong electron-withdrawing trifluoromethyl groups. Key identifiers include CAS No. 21907-50-6 and synonyms such as trifluoroacetic acid, cesium salt .

Properties

IUPAC Name

cesium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O2.Cs/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYSYRSELCQCSO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(C(F)(F)F)[O-].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2CsF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “cesium;2,2,2-trifluoroacetate” involves specific synthetic routes and reaction conditions. One of the methods includes the hydrolysis of D-2,2-dimethyltetrahydrothiazole-4-carboxylic acid L-tartrate, followed by the conversion of the hydrolysate . The reaction conditions typically involve controlled pH levels and the use of specific catalysts to achieve high purity.

Industrial Production Methods: In industrial settings, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: The compound “cesium;2,2,2-trifluoroacetate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.

Scientific Research Applications

Chemical Applications

Organic Synthesis and Catalysis
CsTFA serves as a reagent in various organic synthesis reactions. Its unique properties allow it to act as a catalyst in acid-catalyzed reactions, particularly in the cleavage of esters during peptide synthesis. The compound's ability to form complexes with metal ions enhances its utility in catalysis and reaction pathways involving nucleophilic substitutions.

Comparison of Reactivity with Other Cesium Salts

CompoundSolubilityReactivity Type
Cesium TrifluoroacetateHighCatalytic, nucleophilic
Cesium ChlorideModerateIonic reactions
Cesium SulfateLowLimited catalytic uses

Biological Applications

Separation and Purification Techniques
One of the most notable applications of CsTFA is in the purification of biomolecules through density gradient centrifugation. Research indicates that CsTFA gradients provide superior separation of mucin glycoproteins compared to traditional cesium bromide gradients, facilitating the isolation of nucleic acids and proteins from complex biological mixtures.

  • Case Study: A study demonstrated that using CsTFA for isolating mucin from cystic fibrosis patients yielded high-purity samples free from nucleic acids and other contaminants, showcasing its effectiveness in biomedical research .

Isolation of Nucleic Acids
CsTFA is particularly advantageous for isolating RNA and DNA due to its high solubility in ethanol, which prevents co-precipitation during alcohol precipitation steps. This method allows for the simultaneous recovery of intact RNA, genomic DNA, and proteins from small biological samples .

Medical Applications

Drug Delivery Systems
Research is ongoing into the use of CsTFA as a potential component in drug delivery systems. Its solubility properties make it suitable for formulating drugs that require precise delivery mechanisms.

Imaging Techniques
CsTFA is being investigated as a contrast agent in imaging techniques due to its ability to enhance visibility in various imaging modalities.

Industrial Applications

Perovskite Solar Cells
CsTFA has gained attention in materials science, particularly in the fabrication of perovskite solar cells. It plays a crucial role in improving the morphology and performance of perovskite films by enhancing grain growth and passivating defects within the films .

  • Case Study: A recent study showed that incorporating CsTFA into perovskite solar cells resulted in improved stability and efficiency compared to traditional methods using cesium bromide .

Mechanism of Action

The mechanism of action of “cesium;2,2,2-trifluoroacetate” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physicochemical Properties of Selected Trifluoroacetate Compounds
Compound Molecular Formula Molecular Weight (g/mol) CAS No. Physical State Key Structural Features
Cesium trifluoroacetate C₂CsF₃O₂ 245.92 21907-50-6 Solid Ionic; Cs⁺ with CF₃COO⁻
Lithium trifluoroacetate C₂F₃LiO₂ 119.96 (anhydrous) 2923-17-3 Solid Ionic; Li⁺ with CF₃COO⁻; often hydrated
Potassium trifluoroacetate C₂F₃KO₂ 188.21 Not specified Solid Ionic; K⁺ with CF₃COO⁻; isostructural to Cs analogs
Phenyl trifluoroacetate C₈H₅F₃O₂ 190.12 500-73-2 Liquid Covalent ester; aromatic substitution
Mercury(II) trifluoroacetate C₄F₆HgO₄ 454.63 Not specified Solid Hg²⁺ coordinated to two CF₃COO⁻ groups
  • Cation Size and Ionic Radius : Cesium (Cs⁺) has a larger ionic radius (1.69 Å) compared to Li⁺ (0.76 Å) and K⁺ (1.38 Å), influencing lattice energy and solubility. For example, Cs⁺’s size allows for isostructural coordination polymers with Mn³⁺, as seen in Cs₄Mn₃(CF₃COO)₉F , which exhibits positional disorder absent in the potassium analog .
  • Thermal Stability : Trifluoroacetate salts generally decompose at elevated temperatures, releasing trifluoroacetic acid (TFA). Cesium salts are stable under ambient storage conditions but may require inert atmospheres for high-temperature applications .

Q & A

Q. What are the recommended safety protocols for handling cesium trifluoroacetate in laboratory settings?

Cesium trifluoroacetate requires strict safety measures due to its potential decomposition into hazardous byproducts like hydrogen fluoride and carbon oxides . Key protocols include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Conduct experiments in a fume hood to avoid inhalation of volatile decomposition products .
  • Waste disposal: Segregate waste and collaborate with certified hazardous waste management services .
  • Emergency response: Immediate rinsing with water for skin/eye exposure and consultation with a physician .

Q. How can researchers optimize the synthesis of cesium trifluoroacetate for perovskite film fabrication?

In perovskite film synthesis, cesium trifluoroacetate (TFA) replaces cesium bromide (CsBr) to achieve rapid crystallization of small-grained CsPbBr3. Methodological steps include:

  • Precursor preparation : Dissolve TFA in dimethyl sulfoxide (DMSO) with PbBr2 at a 1:1 molar ratio .
  • Solution coating : Use one-step spin-coating under controlled humidity (<30%) to minimize pinhole formation .
  • Thermal annealing : Heat at 80–100°C for 10–15 minutes to enhance film smoothness and optical properties .

Q. What characterization techniques are critical for analyzing cesium trifluoroacetate’s structural purity?

  • X-ray diffraction (XRD) : Confirm crystallinity and phase purity using θ-2θ scans with a graphite monochromator .
  • Nuclear Magnetic Resonance (NMR) : 133Cs^{133}\text{Cs} NMR to verify ionic coordination and absence of CsBr impurities .
  • Elemental analysis : Quantify carbon, fluorine, and nitrogen content via combustion analysis (target purity >95%) .

Advanced Research Questions

Q. How does cesium trifluoroacetate influence the crystallization kinetics of CsPbBr3 perovskite films compared to cesium bromide?

Cesium trifluoroacetate accelerates nucleation by releasing Cs+^+ ions gradually during thermal annealing, promoting small-grained, pinhole-free films. In contrast, CsBr causes rapid ion release, leading to larger grains and defects. Key experimental comparisons include:

  • Crystallization rate : Monitor via in-situ grazing-incidence XRD, showing faster nucleation with TFA .
  • Optoelectronic performance : TFA-derived films exhibit higher photoluminescence quantum yield (PLQY >80%) due to reduced non-radiative recombination .

Q. What methodologies resolve discrepancies in catalytic activity of cesium trifluoroacetate in ring-opening polymerization (ROP) reactions?

Catalytic efficiency varies with counterion basicity and solvent polarity. To address contradictions:

  • Kinetic studies : Measure turnover frequencies (TOF) under standardized conditions (e.g., ε-caprolactone polymerization in toluene at 25°C). TFA shows lower TOF (0.5 h1^{-1}) compared to cesium pivalate (12.3 h1^{-1}) due to weaker nucleophilicity .
  • Computational modeling : Density functional theory (DFT) calculates reaction energy barriers (ΔG‡). For TFA, ΔG‡ = 26.9 kcal/mol vs. 11.4 kcal/mol for pivalate, aligning with experimental TOF trends .

Q. How does atmospheric stability of cesium trifluoroacetate impact its application in moisture-sensitive reactions?

Cesium trifluoroacetate is hygroscopic and decomposes in humid environments. Mitigation strategies include:

  • Storage : Anhydrous conditions (<1 ppm H2_2O) in argon-filled gloveboxes .
  • In-situ generation : React trifluoroacetic acid with cesium carbonate immediately before use to minimize pre-reaction decomposition .
  • Stability assays : Thermogravimetric analysis (TGA) under N2_2 reveals decomposition onset at 150°C, correlating with CsF formation .

Q. What strategies enhance the reproducibility of cesium trifluoroacetate in multi-step organic syntheses?

Reproducibility challenges arise from variable purity and ligand coordination. Solutions involve:

  • Batch standardization : Use high-purity TFA (≥99% by HPLC) and pre-dry solvents (e.g., molecular sieves in DMF) .
  • Stoichiometric control : Optimize Cs+^+:ligand ratios via Job’s plot analysis to prevent side reactions .
  • Real-time monitoring : Employ reaction calorimetry to detect exothermic events indicative of decomposition .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic activities for cesium trifluoroacetate in esterification reactions?

Discrepancies arise from solvent polarity and substrate steric effects. For example:

  • Polar solvents : Acetonitrile enhances TFA’s activity by stabilizing transition states via hydrogen bonding .
  • Steric hindrance : Bulky substrates (e.g., tert-butyl esters) reduce activity due to poor Cs+^+ coordination .
  • Resolution : Use kinetic isotope effects (KIE) to probe rate-determining steps and identify solvent-dependent mechanisms.

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